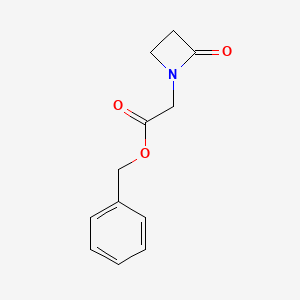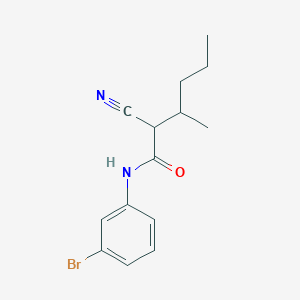![molecular formula C19H15N3 B14310525 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine CAS No. 112801-44-2](/img/structure/B14310525.png)
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine is a heterocyclic compound that features a fluorene core substituted with a pyridine ring and two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine typically involves the condensation of 9H-fluorene-2,7-diamine with pyridine-4-carboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 9-[(Pyridin-3-YL)methylidene]-9H-fluorene-2,7-diamine
- 9-[(Pyridin-2-YL)methylidene]-9H-fluorene-2,7-diamine
- 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diol
Uniqueness
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
112801-44-2 |
|---|---|
分子式 |
C19H15N3 |
分子量 |
285.3 g/mol |
IUPAC名 |
9-(pyridin-4-ylmethylidene)fluorene-2,7-diamine |
InChI |
InChI=1S/C19H15N3/c20-13-1-3-15-16-4-2-14(21)11-19(16)17(18(15)10-13)9-12-5-7-22-8-6-12/h1-11H,20-21H2 |
InChIキー |
RHGATKODNOHKMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C(=CC3=CC=NC=C3)C4=C2C=CC(=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


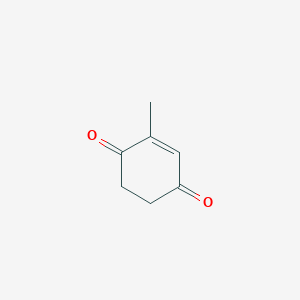
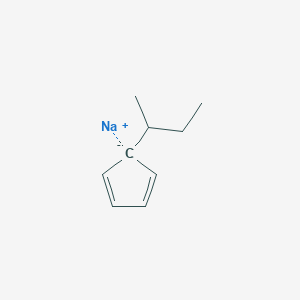
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
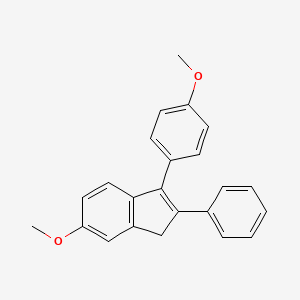
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
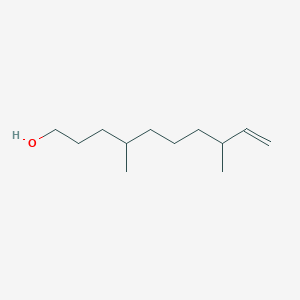
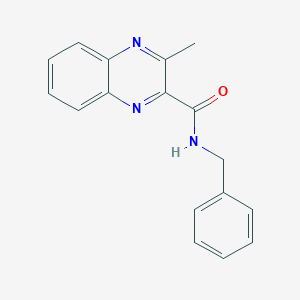

![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
